(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione
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Overview
Description
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the thienylmethyl group adds unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione typically involves the reaction of a thienylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:
Cyclization Reactions: Using thienylmethylamine and a suitable oxazolidine-2,5-dione precursor under acidic or basic conditions.
Chiral Resolution: Employing chiral catalysts or reagents to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazolidine ring to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thienylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, with potentially different biological activities.
4-(2-Furylmethyl)oxazolidine-2,5-dione: A similar compound with a furylmethyl group instead of a thienylmethyl group.
4-(2-Phenylmethyl)oxazolidine-2,5-dione: A compound with a phenylmethyl group, used in similar applications.
Uniqueness
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H9NO3S
- Molar Mass : 189.23 g/mol
- CAS Number : 14825-82-2
The oxazolidine-2,5-dione structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinediones exhibit notable antimicrobial properties. A study highlighted that various thiazolidinedione derivatives, closely related to oxazolidinediones, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 μg/mL for these derivatives .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Thiazolidinedione Derivative 1 | 4 | Staphylococcus aureus |
Thiazolidinedione Derivative 2 | 8 | Streptococcus pneumoniae |
This compound | TBD | TBD |
Antidiabetic Activity
The compound also shows promise in antidiabetic applications. Similar compounds within the oxazolidinedione class have been evaluated for their glucose-lowering effects. For instance, the antidiabetic effects were attributed to their agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism .
Case Study: Efficacy in Animal Models
In a study involving KKA(y) mice, a related oxazolidinedione compound exhibited an effective dose (ED25) of 0.561 mg/kg/day for glucose-lowering activity, significantly outperforming other known antidiabetic agents like pioglitazone . This suggests that this compound may possess similar or enhanced efficacy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PPAR-γ Agonism : Enhances insulin sensitivity and promotes glucose uptake in tissues.
- Inhibition of Bacterial Enzymes : Disruption of bacterial cell wall synthesis and function.
Properties
Molecular Formula |
C8H7NO3S |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4S)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m0/s1 |
InChI Key |
SJNWQYPHFPSUGV-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1)C[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CSC(=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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